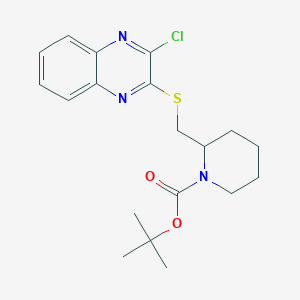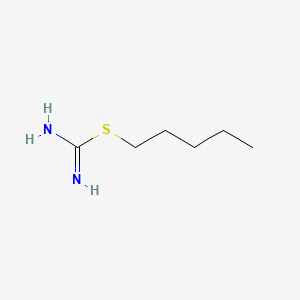
2-(Piperidin-3-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-3-yl)ethanethiol is an organic compound that features a piperidine ring attached to an ethanethiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The presence of the thiol group (-SH) in this compound adds unique chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)ethanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with an alkyl halide containing a thiol group under basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of piperidine derivatives followed by thiolation using thiol-containing reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the thiol group is converted to a disulfide bond or sulfonic acid. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group. Reducing agents like lithium aluminum hydride can be used.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-3-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of thiol groups in enzymatic reactions and protein interactions.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-3-yl)ethanethiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, including enzymatic activity, signal transduction, and protein-protein interactions. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple six-membered heterocyclic amine without the thiol group.
2-(Piperidin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
N-Acylpiperidine: Piperidine derivatives with acyl groups attached.
Uniqueness: 2-(Piperidin-3-yl)ethanethiol is unique due to the presence of both the piperidine ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications. The thiol group allows for specific interactions with biological molecules, while the piperidine ring provides structural stability and potential pharmacological properties.
Eigenschaften
Molekularformel |
C7H15NS |
|---|---|
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
2-piperidin-3-ylethanethiol |
InChI |
InChI=1S/C7H15NS/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
LWYPSJRLZLZFLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)

![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)




